molecular formula C17H26Br2N2O3 B4312326 3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B4312326
M. Wt: 466.2 g/mol
InChI Key: BNSFGUIBYJPCGY-UHFFFAOYSA-N
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Description

3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes two bromopropanoyl groups, a methyl group, and a propyl group attached to a diazabicyclo[3.3.1]nonan-9-one core. The presence of bromine atoms and the bicyclic framework make this compound of significant interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaOH, KOH).

    Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

    Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Ketones, carboxylic acids.

    Reduction Reactions: Alcohols, alkanes.

Mechanism of Action

The mechanism of action of 3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The bicyclic structure provides rigidity and specificity in binding to target molecules, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to the presence of bromopropanoyl groups, which provide additional reactivity and functionalization options compared to its simpler analogs. The combination of bromine atoms and the bicyclic framework enhances its potential in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Br2N2O3/c1-3-6-17-11-20(13(22)4-7-18)9-16(2,15(17)24)10-21(12-17)14(23)5-8-19/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSFGUIBYJPCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN(CC(C1=O)(CN(C2)C(=O)CCBr)C)C(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
3,7-bis(3-bromopropanoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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